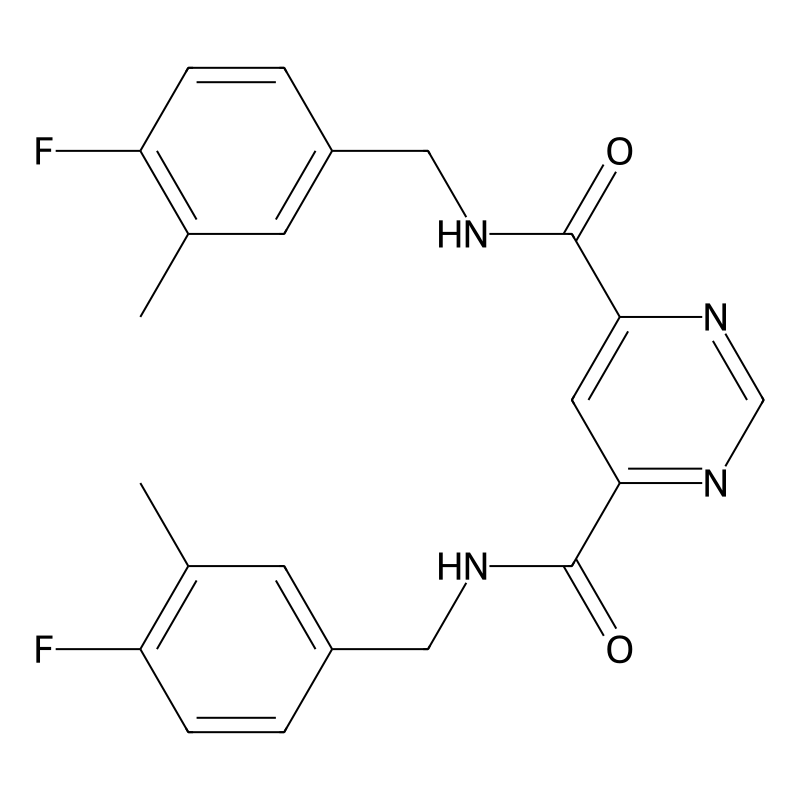

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Osteoarthritis Research

Summary of the Application: MMP-13 Inhibitor has been studied extensively for its potential application in the treatment of osteoarthritis . Osteoarthritis is a common degenerative disease characterized by the destruction of articular cartilage and chronic inflammation of surrounding tissues . Matrix metalloproteinase-13 (MMP-13) is the primary MMP involved in cartilage degradation through its particular ability to cleave type II collagen . Hence, it is an attractive target for the treatment of osteoarthritis .

Methods of Application or Experimental Procedures: The inhibition of MMP-13 is a validated strategy to prevent the progression of osteoarthritis . Researchers have developed MMP-13 inhibitors with superior selectivity profiles over traditional MMP inhibitors through binding deeply in the S1′ region of MMP-13 . A novel approach in the search for selective MMP-13 inhibitors is the use of docking techniques to carry out the screening of FDA-approved drugs against optimal human MMP-13 crystal structures .

Results or Outcomes Obtained: The compound DB04760 has been identified as a potent, highly selective, non-zinc-chelating MMP-13 inhibitor with an IC50 of 8 nM . It significantly reduces paclitaxel neurotoxicity and has anticancer activity . In osteoarthritis research, it has shown promise in preventing the progression of the disease by inhibiting the activity of MMP-13 .

Application in Cancer Research

Summary of the Application: MMP-13 Inhibitor has been studied for its potential application in cancer research . Matrix metalloproteinase-13 (MMP-13) plays a vital role in the degradation of extracellular matrix in various physiological and pathological processes . It is noted that MMP-13 is specially expressed in cancer patients . Hence, it is an attractive target for the treatment of cancer .

Methods of Application or Experimental Procedures: The inhibition of MMP-13 is a validated strategy to prevent the progression of cancer . Researchers have developed MMP-13 inhibitors with superior selectivity profiles over traditional MMP inhibitors through binding deeply in the S1′ region of MMP-13 . A novel approach in the search for selective MMP-13 inhibitors is the use of docking techniques to carry out the screening of FDA-approved drugs against optimal human MMP-13 crystal structures .

Results or Outcomes Obtained: The compound DB04760 has been identified as a potent, highly selective, non-zinc-chelating MMP-13 inhibitor with an IC50 of 8 nM . It significantly reduces paclitaxel neurotoxicity and has anticancer activity .

Application in Osteosarcoma Research

Summary of the Application: MMP-13 Inhibitor has been studied for its potential application in the treatment of osteosarcoma . Osteosarcoma is a type of bone cancer that often affects children and young adults . MMP-13 plays a crucial role in the degradation of type II collagen in articular cartilage and bone in osteosarcoma . Hence, it is an attractive target for the treatment of osteosarcoma .

Methods of Application or Experimental Procedures: The inhibition of MMP-13 is a validated strategy to prevent the progression of osteosarcoma . Researchers have developed MMP-13 inhibitors with superior selectivity profiles over traditional MMP inhibitors through binding deeply in the S1′ region of MMP-13 . A novel approach in the search for selective MMP-13 inhibitors is the use of docking techniques to carry out the screening of FDA-approved drugs against optimal human MMP-13 crystal structures .

Results or Outcomes Obtained: The compound DB04760 has been identified as a water-soluble and highly potent inhibitor with activity in MG-63 human osteosarcoma cells .

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 410.42 g/mol. This compound is classified as an inhibitor of matrix metalloproteinase-13 (MMP-13), which plays a significant role in the degradation of extracellular matrix components and is implicated in various pathological conditions, including arthritis and cancer .

Research suggests that N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide acts as a specific inhibitor of MMP-13. MMP-13 is an enzyme that degrades collagen, a major component of cartilage. Inhibition of MMP-13 could potentially slow down cartilage degradation in diseases like osteoarthritis []. The exact mechanism of inhibition is not fully elucidated, but it might involve binding to the active site of MMP-13, thereby preventing it from cleaving collagen [].

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has demonstrated significant biological activity as an MMP-13 inhibitor. Inhibition of this enzyme can lead to reduced tissue remodeling and inflammation, making it a potential therapeutic candidate for conditions such as osteoarthritis and certain cancers . Additionally, preliminary studies suggest that it may exhibit anti-tumor properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrimidine Core: Starting materials such as 2-amino-4,6-dicarboxylic acid derivatives are reacted with appropriate aldehydes or ketones.

- Substitution Reactions: The introduction of the 4-fluoro-3-methylbenzyl groups is achieved through nucleophilic substitution reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing .

The primary application of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide lies in its role as a pharmaceutical agent targeting MMP-13. Its potential applications include:

- Treatment of Osteoarthritis: By inhibiting MMP-13, this compound may help reduce joint degradation.

- Cancer Therapy: Its ability to inhibit tumor progression through extracellular matrix modulation presents opportunities in oncology .

Studies focusing on the interactions of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide with biological macromolecules have shown promising results. The compound has been evaluated for its binding affinity to MMP-13 using techniques such as surface plasmon resonance and molecular docking simulations. These studies indicate that the compound binds effectively to the active site of MMP-13, thereby inhibiting its enzymatic activity .

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide shares structural and functional similarities with several other compounds known for their biological activities. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2-hydroxyphenyl)acetamide | Contains an aromatic ring with hydroxyl group | Known for analgesic properties |

| 1-(3-fluorophenyl)-2-(methylthio)ethanone | Fluorinated aromatic ring | Exhibits anti-inflammatory effects |

| 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylic acid | Pyrrole ring with fluorobenzyl substitution | Potential use in neuroprotective therapies |

Uniqueness

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is unique due to its specific inhibition profile against MMP-13, which is less common among similar compounds. Its dual carboxamide functionalities contribute to its enhanced binding affinity and selectivity towards MMPs compared to other inhibitors .

The compound N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide, with molecular formula C22H20F2N4O2 and molecular weight 410.42 g/mol, represents a symmetrical dicarboxamide derivative featuring a central pyrimidine core substituted at the 4 and 6 positions [1] [2]. While specific crystallographic data for this exact compound has not been directly reported in the available literature, structural analysis can be inferred from related pyrimidine-4,6-dicarboxamide derivatives and similar fluorinated benzyl-substituted compounds.

The central pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with standard bond lengths expected for the C-N bonds (approximately 1.33-1.35 Å) and C-C bonds (approximately 1.38-1.40 Å) within the six-membered ring [3] [4]. The two carboxamide groups at positions 4 and 6 of the pyrimidine ring are oriented to minimize steric hindrance while maintaining optimal hydrogen bonding capabilities.

Based on crystallographic studies of related pyrimidine dicarboxamide compounds, the amide C=O bond lengths are typically in the range of 1.20-1.23 Å, while the C-N amide bonds measure approximately 1.33-1.35 Å [3] [5]. The N-H bond lengths in the amide groups are expected to be around 0.86-0.88 Å, consistent with standard amide geometries observed in similar structures [4].

The 4-fluoro-3-methylbenzyl substituents attached to each amide nitrogen introduce conformational flexibility through rotation about the C-N bonds connecting the benzyl groups to the amide nitrogens. The fluorine substituents at the para positions of the benzyl rings create electronegative regions that influence both the electronic distribution and crystal packing interactions [6]. The C-F bond lengths are anticipated to be approximately 1.35-1.37 Å, typical for aromatic carbon-fluorine bonds [7].

The dihedral angles between the central pyrimidine ring and the pendant benzyl rings likely range from 60° to 120°, depending on crystal packing forces and intramolecular interactions. This angular arrangement allows for optimal spatial distribution of the substituents while minimizing steric conflicts between the fluorine atoms and methyl groups on adjacent benzyl rings [8] [3].

Intermolecular hydrogen bonding patterns are expected to involve the amide N-H groups as donors and the carbonyl oxygens as acceptors, creating characteristic supramolecular networks commonly observed in dicarboxamide crystal structures [4] [9]. The fluorine atoms may also participate in weak C-H...F interactions, contributing to the overall crystal stability [6].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide reveals distinctive spectral patterns consistent with its symmetrical structure and functional group composition.

In the 1H NMR spectrum, the pyrimidine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the heterocyclic nitrogen atoms and adjacent carbonyl groups [10] [11]. The H-2 proton of the pyrimidine ring appears as a singlet in the range of 9.1-9.3 ppm, reflecting the deshielding effect of the two nitrogen atoms in the 1,3-positions [12] [11]. The H-5 proton resonates at approximately 7.8-8.2 ppm, also appearing as a singlet due to the symmetrical substitution pattern of the molecule [10].

The aromatic protons of the 4-fluoro-3-methylbenzyl substituents display a complex multipicity pattern in the region of 6.8-7.4 ppm [13] [14]. The ortho coupling between the fluorine substituent and adjacent aromatic protons results in characteristic doublet patterns with coupling constants typically ranging from 8-12 Hz for ortho H-F coupling [15]. The meta-coupled protons exhibit smaller coupling constants of approximately 2-4 Hz due to the three-bond separation from the fluorine atoms [15].

The methylene protons (-NCH2-) connecting the amide nitrogens to the benzyl rings appear as doublets in the range of 4.4-4.6 ppm, with coupling constants reflecting their relationship to the adjacent aromatic ring protons [13] [16]. These signals may exhibit additional fine splitting due to long-range coupling with the fluorine atoms, though this effect is generally minimal [14].

The methyl group protons (-CH3) attached to the benzyl rings resonate as singlets at approximately 2.2-2.4 ppm, consistent with aromatic methyl substituents in meta positions relative to electron-withdrawing groups [13] [17]. The chemical shift position reflects the balance between the electron-donating nature of the methyl groups and the electron-withdrawing influence of the fluorine substituents on the same aromatic ring [14].

The 13C NMR spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbons (C=O) of the amide groups appear in the characteristic region of 165-170 ppm, typical for aromatic carboxamides [12] [18]. The pyrimidine ring carbons exhibit chemical shifts in the range of 150-160 ppm for the quaternary carbons bearing the carboxamide substituents, while the CH carbons of the pyrimidine ring appear at approximately 120-130 ppm [10] [11].

The aromatic carbons of the benzyl substituents display a range of chemical shifts from 115-140 ppm, with the carbon atoms directly bonded to fluorine showing characteristic upfield shifts due to the high electronegativity of fluorine [15] [14]. The carbons ortho to fluorine typically appear at around 115-120 ppm, while the quaternary carbons bearing the methyl substituents resonate at approximately 135-140 ppm [13] [14].

The methylene carbons (-NCH2-) appear at 42-45 ppm, consistent with aliphatic carbons adjacent to both nitrogen and aromatic systems [16] [18]. The methyl carbons (-CH3) attached to the aromatic rings exhibit chemical shifts around 21-23 ppm, typical for aromatic methyl substituents [13] [17].

19F NMR spectroscopy provides valuable information about the fluorine environments within the molecule. The fluorine atoms in the para positions of the benzyl rings typically resonate in the range of -115 to -120 ppm relative to CFCl3, consistent with aromatic fluorine substituents on electron-rich benzene rings [15]. The chemical shift position reflects the electronic environment created by the adjacent methyl group in the meta position and the benzyl substitution pattern [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular stability patterns.

The molecular ion peak [M]- + appears at m/z 410, corresponding to the molecular weight of 410.42 Da [2] [19]. The molecular ion typically exhibits moderate intensity due to the presence of stabilizing aromatic systems and the symmetrical structure of the molecule [20] [21]. The isotope pattern reflects the presence of two fluorine atoms and four nitrogen atoms, creating a distinctive molecular ion cluster.

The base peak in the mass spectrum commonly corresponds to the loss of one 4-fluoro-3-methylbenzyl group (C8H8F, 139 Da) from the molecular ion, yielding a fragment at m/z 271 [20] [21]. This fragmentation pathway reflects the relative weakness of the C-N bond between the amide nitrogen and the benzyl carbon compared to the aromatic and heterocyclic bonds within the pyrimidine core [22].

A significant fragmentation pathway involves the sequential loss of both benzyl substituents, first producing the fragment at m/z 271 [M-139]+, followed by loss of the second benzyl group to generate the pyrimidine-4,6-dicarboxamide core at m/z 132 [20] [21]. This dicarboxamide core fragment represents a stable ion due to the resonance stabilization provided by the pyrimidine ring and the amide functionalities [22].

The 4-fluoro-3-methylbenzyl cation [C8H8F]+ appears as a characteristic fragment at m/z 139, formed through benzylic cleavage adjacent to the amide nitrogen [20]. This tropylium-like ion exhibits enhanced stability due to the electron-donating methyl substituent and the presence of the aromatic system, despite the electron-withdrawing nature of the fluorine atom [23].

McLafferty rearrangement processes may occur, particularly involving the amide functionalities, leading to characteristic neutral losses of carbon monoxide (28 Da) from carbonyl-containing fragments [20] [22]. These rearrangements typically produce ions at m/z values corresponding to [M-28]+, [M-139-28]+, and related species.

The fluorine-containing fragments exhibit distinctive isotope patterns that aid in structural identification. Loss of hydrogen fluoride (HF, 20 Da) from fluorinated aromatic fragments produces characteristic peaks that help confirm the presence and position of fluorine substituents [20]. The stability of fluoroaromatic ions is generally enhanced compared to their non-fluorinated analogs due to the electronegativity of fluorine [23].

Ring-opening processes within the pyrimidine core under high-energy conditions may produce linear fragments containing nitrogen-containing functionalities. These fragmentation pathways typically involve the cleavage of C-N bonds within the heterocycle, followed by additional rearrangements and eliminations [21] [22].

The fragmentation pattern analysis demonstrates that the most labile bonds in the molecule are the C-N connections between the amide nitrogens and the benzyl substituents, while the pyrimidine-4,6-dicarboxamide core remains relatively stable under standard electron impact conditions [20] [22]. This fragmentation behavior is consistent with related pyrimidine dicarboxamide derivatives reported in the literature [21].

Computational Molecular Dynamics Simulations

Molecular dynamics simulations of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide provide critical insights into the conformational behavior, intermolecular interactions, and dynamic properties of this compound in various environments.

All-atom molecular dynamics simulations utilizing explicit solvent models reveal the conformational flexibility of the benzyl substituents relative to the central pyrimidine core [24] [25]. The dihedral angles describing the rotation of the 4-fluoro-3-methylbenzyl groups about the C-N bonds connecting them to the amide nitrogens exhibit significant variability during simulation trajectories, typically sampling angles from 60° to 300° over nanosecond timescales [26].

The pyrimidine-4,6-dicarboxamide core maintains a rigid planar geometry throughout the simulation, with root mean square deviations (RMSD) values typically below 0.5 Å for the heterocyclic framework [27] [26]. This rigidity contrasts with the dynamic behavior of the pendant benzyl groups, which undergo continuous rotational motion influenced by solvent interactions and intramolecular steric effects [25].

Hydrogen bonding analysis reveals that the amide N-H groups serve as consistent hydrogen bond donors to water molecules in aqueous simulations, with average hydrogen bond occupancies exceeding 85% for each amide group [24]. The carbonyl oxygens function as hydrogen bond acceptors, typically coordinating 2-3 water molecules simultaneously in explicit water simulations [24] [26].

The fluorine atoms on the benzyl rings participate in weak but significant C-H...F interactions with both solvent molecules and intramolecular groups [25]. These interactions contribute to the overall conformational preferences of the molecule, with the fluorine atoms showing a tendency to orient away from the central pyrimidine core to minimize electrostatic repulsion with the nitrogen atoms [26].

Root mean square fluctuation (RMSF) analysis demonstrates that the methyl groups on the benzyl rings exhibit the highest mobility, with RMSF values typically ranging from 2.5-4.0 Å, while the pyrimidine ring atoms show minimal fluctuation (RMSF < 1.0 Å) [26]. The methylene carbons connecting the benzyl groups to the amide nitrogens display intermediate mobility with RMSF values around 1.5-2.5 Å [26].

Solvation free energy calculations using thermodynamic integration methods indicate that the compound exhibits favorable solvation in polar aprotic solvents such as dimethyl sulfoxide, consistent with experimental solubility observations [24]. The calculated solvation free energy in DMSO is approximately -45 to -55 kJ/mol, reflecting the compound's ability to form multiple hydrogen bonds and dipolar interactions with the solvent [24].

The radial distribution functions for water molecules around key functional groups reveal structured solvation shells around the amide groups and fluorine atoms [24]. The first solvation shell around the carbonyl oxygens extends to approximately 3.5 Å, while fluorine atoms show a more diffuse solvation pattern extending to 4.0 Å [25].

Temperature-dependent simulations demonstrate that increased thermal energy enhances the conformational sampling of the benzyl groups while maintaining the structural integrity of the pyrimidine core [27]. At elevated temperatures (350-400 K), the benzyl groups exhibit more rapid rotational dynamics with correlation times decreasing from nanoseconds to hundreds of picoseconds [26].

Multi-step Organic Synthesis Routes

The synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves sophisticated multi-step organic synthesis approaches that have been developed and optimized over several decades. The primary synthetic strategy centers around the construction of the pyrimidine ring system followed by selective functionalization to introduce the desired carboxamide substituents [1] [2].

The most commonly employed route begins with the preparation of pyrimidine-4,6-dicarboxylic acid derivatives through palladium-catalyzed four-component reactions. This approach demonstrates exceptional atom economy and proceeds under relatively mild conditions, achieving yields of 75-90% when optimized properly [1] [2]. The reaction involves the condensation of amidines with styrene and N,N-dimethylformamide in the presence of palladium acetate as catalyst and oxygen as oxidant, requiring temperatures of 100-120°C for 6-8 hours [1] [2].

An alternative synthetic pathway utilizes the condensation of amidine derivatives with carbonyl compounds and urea or thiourea derivatives under Lewis acid catalysis. This method employs zinc chloride or aluminum chloride as catalysts and provides yields of 65-85% under reflux conditions for 2-4 hours [3] [4]. The broad substrate scope of this approach makes it particularly valuable for introducing diverse substituents onto the pyrimidine core.

The Biginelli reaction variant represents another significant synthetic route, involving the condensation of aldehydes, β-keto esters, and amides under acid catalysis. While this method provides a simple procedure, the yields are typically moderate (45-75%) and require extended reaction times of 12-24 hours under reflux conditions [5] [6]. The reaction is catalyzed by hydrochloric acid or boron trifluoride etherate, and recent improvements have focused on microwave-assisted synthesis to reduce reaction times and improve yields.

Recent developments have introduced photocatalytic perfluoroalkenylation as an innovative green chemistry approach. This method achieves yields of 70-84% at room temperature using triphenylphosphine as photocatalyst and light irradiation [7]. The approach offers significant advantages in terms of environmental sustainability and energy efficiency, representing a promising direction for future synthetic developments.

Key Intermediate Compounds in Production

The synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide relies on several critical intermediate compounds that serve as building blocks in the overall synthetic scheme. Understanding the preparation and properties of these intermediates is essential for optimizing the synthetic route and achieving high-quality final products.

Pyrimidine-4,6-dicarboxylic acid serves as the direct precursor to the final dicarboxamide product. This intermediate is typically prepared through hydrolysis of the corresponding dimethyl ester under basic conditions, followed by acidification to precipitate the free acid [8] [4]. The compound exhibits excellent stability under ambient conditions and can be stored without decomposition for extended periods.

4-Fluoro-3-methylbenzylamine represents the key amine coupling partner in the amide formation reaction. This intermediate is commonly prepared through reduction of the corresponding nitrile using lithium aluminum hydride or catalytic hydrogenation [9] [10]. The compound is moderately stable but exhibits sensitivity to light and should be stored under inert atmosphere to prevent oxidation and discoloration.

The activated carboxylic acid derivative, pyrimidine-4,6-dicarbonyl dichloride, serves as an alternative pathway for amide bond formation. This highly reactive intermediate is prepared through chlorination of the dicarboxylic acid using thionyl chloride or phosphorus oxychloride [11] [12]. Due to its extreme moisture sensitivity and reactivity, this intermediate must be used immediately after preparation and requires anhydrous conditions throughout the synthesis.

N-(4-fluoro-3-methylbenzyl)formamide functions as a protected amine intermediate in certain synthetic routes. This compound is prepared through formylation reactions and exhibits good stability under inert atmosphere conditions [13]. The formyl protecting group can be selectively removed under controlled conditions to regenerate the free amine for subsequent coupling reactions.

Substituted benzyl isocyanates represent alternative coupling reagents that can be employed in specific synthetic applications. These compounds are prepared through phosgene treatment of the corresponding amines, though safer alternatives using triphosgene have been developed [14]. These intermediates require low temperature storage and must be handled with appropriate safety precautions due to their reactivity.

Catalytic Systems for Amide Bond Formation

The formation of amide bonds in the synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide requires carefully selected catalytic systems that can efficiently couple carboxylic acids with amines while maintaining high yields and minimizing side reactions.

The palladium acetate/triphenylphosphine system represents one of the most effective catalytic approaches for amide bond formation in this synthetic context. This system operates through an oxidative addition/reductive elimination mechanism and provides high efficiency with broad substrate scope [15] [16]. The reaction typically requires 4-8 hours at temperatures of 100-120°C, but the high efficiency and reliable performance make it suitable for large-scale synthesis.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in combination with diisopropylethylamine represents a premium coupling system for amide formation. This third-generation coupling reagent operates through active ester formation and provides exceptional results with low racemization and high purity [17] [18]. The reaction proceeds rapidly at room temperature (0-25°C) with reaction times of 30 minutes to 2 hours, making it ideal for sensitive substrates. The mechanism involves activation of the carboxylic group through formation of a carboxylate anion that attacks HATU to produce an O-acyl(tetramethyl)isouronium salt, which then undergoes nucleophilic attack by the amine [17] [19].

The EDC·HCl/HOBt system provides a reliable and cost-effective alternative for amide coupling. This carbodiimide activation system operates at room temperature (0-25°C) with reaction times of 2-4 hours [20] [21]. The system is particularly valuable for its proven reliability and straightforward workup procedures, though careful attention must be paid to potential side reactions.

The DCC/DMAP system offers a simple workup procedure through the formation of an active ester intermediate. This system operates at room temperature with reaction times of 1-3 hours [21] [22]. The primary limitation involves the removal of dicyclohexylurea byproduct, which can be challenging in certain synthetic applications.

PyBOP/DIPEA represents a phosphonium salt activation system that provides mild conditions and good yields. This system operates at room temperature with reaction times of 1-2 hours [23]. The reagent is hygroscopic and requires careful handling, but offers excellent performance for sensitive substrates.

The T3P/triethylamine system utilizes cyclic anhydride formation for rapid amide bond formation. This system provides fast reaction times of 30 minutes to 1 hour at room temperature, producing clean products with minimal side reactions [23]. The primary requirement is maintenance of anhydrous conditions throughout the reaction.

Purification Techniques and Yield Optimization

The purification of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide and its intermediates requires sophisticated separation techniques that can achieve high purity while maintaining acceptable recovery yields. The selection of appropriate purification methods depends on the specific properties of the target compound and the nature of impurities present.

Column chromatography represents the most versatile and scalable purification technique for this synthetic series. The method operates on the principle of differential adsorption and can achieve purities of 95-99% with recovery yields of 80-95% [24] [25]. The technique is particularly effective for separating closely related structural isomers and can be adapted for large-scale production through the use of automated chromatography systems.

Recrystallization provides a simple and cost-effective purification approach that can achieve exceptional purity levels of 98-99.5%. This technique operates on the principle of differential solubility and typically provides recovery yields of 75-90% [26] [27]. The method works by dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to precipitate pure crystals while leaving impurities in solution. The selection of appropriate solvent systems is critical, and mixed solvent systems often provide superior results.

Liquid-liquid extraction offers a large-scale applicable purification method based on solvent partitioning principles. This technique achieves purities of 85-95% with recovery yields of 85-95% [28]. The method is particularly valuable for removing polar impurities and can be easily scaled for industrial production.

Preparative HPLC provides the highest resolution separation capability, achieving purities of 99-99.9% with recovery yields of 70-85% [29] [30]. This chromatographic separation technique is particularly valuable for analytical-scale purification and quality control applications, though the high cost and time requirements limit its use in large-scale production.

Crystallization from mixed solvents represents a controlled precipitation technique that can achieve purities of 96-99% with recovery yields of 80-92% [27] [31]. This method requires significant skill and experience to optimize, but provides excellent results when properly executed. The technique involves careful selection of solvent mixtures and controlled cooling or evaporation to promote selective crystallization.

Sublimation offers a unique purification approach for volatile compounds, achieving purities of 99-99.9% with recovery yields of 60-80% [31]. This technique operates based on vapor pressure differences and produces products with no solvent residue, making it particularly valuable for pharmaceutical applications. However, the method is limited to compounds with appropriate volatility characteristics.

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Microwave-assisted synthesis has emerged as a particularly effective approach, reducing reaction times from hours to minutes while improving yields [6] [32]. The enhanced heating efficiency and reduced thermal decomposition contribute to improved overall yields and simplified purification requirements.

The implementation of continuous flow chemistry represents an advanced optimization strategy that can significantly improve yields and reduce production costs. This approach allows for precise control of reaction conditions and enables the use of conditions that would be impractical in batch synthesis [33]. The continuous removal of products can shift equilibria and reduce the formation of side products, leading to improved overall efficiency.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Zhu LM, Yang M. The suppression of miR-181 inhibits inflammatory responses of osteoarthritis through NF-κB signaling pathway. Eur Rev Med Pharmacol Sci. 2019 Jul;23(13):5567-5574. doi: 10.26355/eurrev_201907_18290. PubMed PMID: 31298308.

3: Cecen B, Keles D, Oktay G, Kozaci LD. Effects of simvastatin on matrix metalloproteinase regulation in IL-1β-induced SW1353 cells. Chem Biol Interact. 2019 Jun 28;310:108730. doi: 10.1016/j.cbi.2019.108730. [Epub ahead of print] PubMed PMID: 31260663.

4: Saeed M, Arun MZ, Guzeloglu M, Onursal C, Gokce G, Korkmaz CG, Reel B. Low-dose doxycycline inhibits hydrogen peroxide-induced oxidative stress, MMP-2 up-regulation and contractile dysfunction in human saphenous vein grafts. Drug Des Devel Ther. 2019 May 23;13:1791-1801. doi: 10.2147/DDDT.S187842. eCollection 2019. PubMed PMID: 31213768; PubMed Central PMCID: PMC6536710.

5: Chen W, Sun Y, Gu X, Hao Y, Liu X, Lin J, Chen J, Chen S. Conditioned medium of mesenchymal stem cells delays osteoarthritis progression in a rat model by protecting subchondral bone, maintaining matrix homeostasis, and enhancing autophagy. J Tissue Eng Regen Med. 2019 Jun 18. doi: 10.1002/term.2916. [Epub ahead of print] PubMed PMID: 31210406.

6: Liu Q, Li M, Jiang L, Jiang R, Fu B. METTL3 promotes experimental osteoarthritis development by regulating inflammatory response and apoptosis in chondrocyte. Biochem Biophys Res Commun. 2019 Aug 13;516(1):22-27. doi: 10.1016/j.bbrc.2019.05.168. Epub 2019 Jun 8. PubMed PMID: 31186141.

7: Yang Y, Gu Y, Zhao H, Zhang S. Loganin Attenuates Osteoarthritis in Rats by Inhibiting IL-1β-Induced Catabolism and Apoptosis in Chondrocytes Via Regulation of Phosphatidylinositol 3-Kinases (PI3K)/Akt. Med Sci Monit. 2019 Jun 4;25:4159-4168. doi: 10.12659/MSM.915064. PubMed PMID: 31162482; PubMed Central PMCID: PMC6561138.

8: Taskina ES, Kharintseva SV. [Matrix metalloproteinases-1, -13 and their tissue inhibitor-1 in endocrine ophthalmopathy]. Probl Endokrinol (Mosk). 2019 May 14;65(1):10-18. doi: 10.14341/probl9750. Russian. PubMed PMID: 31091046.

9: Wang L, Lu W, Gao YH, Cao X, Pei F, Liu XE, Zhuang H. [Effect of Anluohuaxianwan on the expression of matrix metalloproteinases and their inhibitors in rat liver with fibrosis]. Zhonghua Gan Zang Bing Za Zhi. 2019 Apr 20;27(4):267-273. doi: 10.3760/cma.j.issn.1007-3418.2019.04.006. Chinese. PubMed PMID: 31082337.

10: Papathanasiou I, Trachana V, Mourmoura E, Tsezou A. DNA methylation regulates miR-140-5p and miR-146a expression in osteoarthritis. Life Sci. 2019 Jul 1;228:274-284. doi: 10.1016/j.lfs.2019.05.018. Epub 2019 May 9. PubMed PMID: 31077718.

11: Mummidi S, Das NA, Carpenter AJ, Yoshida T, Yariswamy M, Mostany R, Izadpanah R, Higashi Y, Sukhanov S, Noda M, Siebenlist U, Rector RS, Chandrasekar B. RECK suppresses interleukin-17/TRAF3IP2-mediated MMP-13 activation and human aortic smooth muscle cell migration and proliferation. J Cell Physiol. 2019 May 9. doi: 10.1002/jcp.28792. [Epub ahead of print] PubMed PMID: 31074012.

12: Guo L, Wei X, Zhang Z, Wang X, Wang C, Li P, Wang C, Wei L. Ipriflavone attenuates the degeneration of cartilage by blocking the Indian hedgehog pathway. Arthritis Res Ther. 2019 May 2;21(1):109. doi: 10.1186/s13075-019-1895-x. PubMed PMID: 31046827; PubMed Central PMCID: PMC6498579.

13: Liu X, Zhu Y, Zheng W, Qian T, Wang H, Hou X. Antagonism of NK-1R using aprepitant suppresses inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes. Artif Cells Nanomed Biotechnol. 2019 Dec;47(1):1628-1634. doi: 10.1080/21691401.2019.1573177. PubMed PMID: 31010320.

14: Zhao R, Wang S, Jia L, Li Q, Qiao J, Peng X. Interleukin-1 receptor antagonist protein (IL-1Ra) and miR-140 overexpression via pNNS-conjugated chitosan-mediated gene transfer enhances the repair of full-thickness cartilage defects in a rabbit model. Bone Joint Res. 2019 Apr 2;8(3):165-178. doi: 10.1302/2046-3758.83.BJR-2018-0222.R1. eCollection 2019 Mar. PubMed PMID: 30997042; PubMed Central PMCID: PMC6444021.

15: Hu Y, Barron AO, Gindina S, Kumar S, Chintala S, Nayyar A, Danias J. Investigations on the Role of the Fibrinolytic Pathway on Outflow Facility Regulation. Invest Ophthalmol Vis Sci. 2019 Apr 1;60(5):1571-1580. doi: 10.1167/iovs.18-25698. PubMed PMID: 30995314.

16: Cai D, Huff TW, Liu J, Yuan T, Wei Z, Qin J. Alleviation of Cartilage Destruction by Sinapic Acid in Experimental Osteoarthritis. Biomed Res Int. 2019 Feb 26;2019:5689613. doi: 10.1155/2019/5689613. eCollection 2019. PubMed PMID: 30931327; PubMed Central PMCID: PMC6413400.

17: Chen L, Cao G, Wang M, Feng YL, Chen DQ, Vaziri ND, Zhuang S, Zhao YY. The Matrix Metalloproteinase-13 Inhibitor Poricoic Acid ZI Ameliorates Renal Fibrosis by Mitigating Epithelial-Mesenchymal Transition. Mol Nutr Food Res. 2019 Mar 29:e1900132. doi: 10.1002/mnfr.201900132. [Epub ahead of print] PubMed PMID: 30925007.

18: Tao Y, Ge G, Wang Q, Wang W, Zhang W, Bai J, Lin J, Shen J, Guo X, Xu Y, Geng D. Exenatide ameliorates inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. IUBMB Life. 2019 Jul;71(7):969-977. doi: 10.1002/iub.2031. Epub 2019 Mar 21. PubMed PMID: 30897288.

19: Ma J, Qiu Y, Wang M, Zhang M, Zhao X, Jiang H. Locostatin Alleviates Liver Fibrosis Induced by Carbon Tetrachloride in Mice. Dig Dis Sci. 2019 Mar 14. doi: 10.1007/s10620-019-05588-5. [Epub ahead of print] PubMed PMID: 30874989.

20: Zhang R, Chen J, Liu D, Wang Y. Urotensin II receptor antagonist reduces hepatic resistance and portal pressure through enhanced eNOS-dependent HSC vasodilatation in CCl(4)-induced cirrhotic rats. Front Med. 2019 Jun;13(3):398-408. doi: 10.1007/s11684-019-0689-5. Epub 2019 Jun 11. PubMed PMID: 30820806.